Prasterone enanthate

Description

Properties

IUPAC Name |

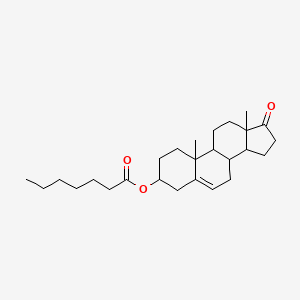

(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHENOUDBWKNPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Neuroprotective Mechanisms of Prasterone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only and does not constitute medical advice. Prasterone enanthate and other forms of prasterone should only be used under the supervision of a qualified healthcare professional.

Introduction

Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that serves as a precursor to androgens and estrogens.[1] Its levels naturally decline with age, a phenomenon that has been correlated with the onset of age-related neurodegenerative conditions.[2][3] This has led to significant interest in its therapeutic potential for neuroprotection. This compound is a long-acting ester prodrug of prasterone, designed to provide sustained release and more stable physiological levels of the parent hormone upon administration.[4]

While the enanthate moiety improves the pharmacokinetic profile, the neuroprotective mechanisms are attributable to the active compound, prasterone (DHEA), and its sulfated metabolite, DHEAS.[5] DHEA(S) readily crosses the blood-brain barrier and exerts pleiotropic effects within the central nervous system (CNS).[6][7] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action through which prasterone confers neuroprotection, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams. Its actions are not mediated by a single pathway but rather through a complex interplay of receptor modulation, anti-apoptotic signaling, anti-inflammatory effects, and the promotion of neurotrophic factors.[3][8]

Core Mechanisms of Neuroprotection

Prasterone's neuroprotective effects are multifaceted, involving direct and indirect actions on neuronal survival, inflammation, and plasticity. The primary mechanisms are detailed below.

Modulation of Neurotransmitter Receptors

Prasterone and its metabolites can directly interact with several key neurotransmitter receptors, thereby modulating neuronal excitability and preventing excitotoxicity.

-

Sigma-1 (σ1) Receptors: Prasterone is a known agonist of the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[9][10] Activation of σ1 receptors is a critical component of DHEA's neuroprotective effects, including the amelioration of cognitive deficits and the enhancement of synaptic efficacy.[9][11] This interaction has been shown to be crucial for preventing ischemia-induced neuronal death.[12]

-

NMDA Receptors: The interaction between DHEA(S) and N-methyl-D-aspartate (NMDA) receptors is complex. DHEAS can act as a positive allosteric modulator, potentially enhancing synaptic plasticity.[1][2] Paradoxically, DHEA has also been shown to be neuroprotective against NMDA-induced excitotoxicity, which may be mediated by modulating calcium influx and nitric oxide signaling pathways.[8][13]

-

GABA-A Receptors: DHEAS functions as a negative allosteric modulator of GABA-A receptors.[2][5] By antagonizing the principal inhibitory receptor in the brain, DHEAS can influence neuronal excitability, although the precise contribution of this mechanism to neuroprotection is still under investigation.[2][14]

Anti-Apoptotic Signaling Pathways

A key feature of prasterone's neuroprotective action is its ability to inhibit programmed cell death (apoptosis) in neurons facing toxic insults or ischemic conditions.

-

Activation of PI3K/Akt Pathway: DHEA consistently demonstrates the ability to activate the pro-survival Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade.[2][6] Activation of Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic targets.[15] This effect can be blocked by PI3K inhibitors, confirming the pathway's importance.[15]

-

Regulation of Bcl-2 Family Proteins: The PI3K/Akt pathway influences the transcription of the Bcl-2 family of apoptosis regulators.[6] DHEA has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and favorably modulate the Bax/Bcl-2 ratio, thereby preventing the mitochondrial pathway of apoptosis.[6][16]

-

Inhibition of Caspases: Downstream of mitochondrial regulation, DHEAS has been observed to significantly block the activation of executioner caspases, such as caspase-3 and caspase-7, which are induced by neurotoxic stimuli like amyloid-β (Aβ) oligomers.[6]

Promotion of Neurotrophic Factors and Neurogenesis

Prasterone supports neuronal health and plasticity by enhancing the expression of neurotrophic factors and promoting the birth of new neurons.

-

Upregulation of BDNF: DHEA treatment can increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, synaptic plasticity, and cognition.[16][17][18] This effect may be mediated through the activation of the transcription factor CREB (cAMP response element-binding protein), a downstream target of pathways like PI3K/Akt.[6][9]

-

Stimulation of Neurogenesis: Through its action on sigma-1 receptors, DHEA has been shown to increase neurogenesis in the dentate gyrus of the hippocampus.[9][10] This process is mediated by the Akt/GSK-3β/β-catenin signaling pathway, which is crucial for the proliferation and differentiation of neural stem cells.[10]

Anti-Inflammatory and Antioxidant Effects

Chronic neuroinflammation and oxidative stress are key drivers of neurodegeneration. Prasterone helps to counteract these processes.

-

Anti-inflammatory Action: DHEA exerts anti-inflammatory effects, in part by inhibiting the pro-inflammatory transcription factor NF-κB.[2][5] It can reduce the activation of microglia and astrocytes, the resident immune cells of the brain, thereby decreasing the production of damaging pro-inflammatory cytokines like IL-6.[7][19][20]

-

Antioxidant Properties: In animal models of neurodegeneration, DHEA administration has been shown to significantly reduce oxidative stress markers while increasing the capacity of endogenous antioxidant systems.[16][21]

Signaling Pathways and Visualizations

The following diagrams illustrate the key molecular pathways involved in prasterone's neuroprotective actions.

References

- 1. What is the mechanism of Prasterone? [synapse.patsnap.com]

- 2. Central intracrine DHEA synthesis in ageing-related neuroinflammation and neurodegeneration: therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. Prasterone - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective properties of dehydroepiandrosterone-sulfate and its relationship to interleukin 6 after aneurysmal subarachnoid hemorrhage: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulation of the Sigma-1 Receptor by DHEA Enhances Synaptic Efficacy and Neurogenesis in the Hippocampal Dentate Gyrus of Olfactory Bulbectomized Mice | PLOS One [journals.plos.org]

- 10. Stimulation of the sigma-1 receptor by DHEA enhances synaptic efficacy and neurogenesis in the hippocampal dentate gyrus of olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mitotic and neurogenic effects of dehydroepiandrosterone (DHEA) on human neural stem cell cultures derived from the fetal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of dehydroepiandrosterone (DHEA) in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Steroid hormones and BDNF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroactive steroids modulate HPA axis activity and cerebral brain-derived neurotrophic factor (BDNF) protein levels in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Progesterone in the Brain: Hormone, Neurosteroid and Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 21. View of Neuroprotective effects of dehydroepiandrosterone (DHEA) in rat model of Alzheimer's disease. [abp.ptbioch.edu.pl]

Prasterone Enanthate: A Long-Acting Prodrug for Dehydroepiandrosterone (DHEA)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Prasterone enanthate, the enanthate ester of dehydroepiandrosterone (B1670201) (DHEA), is a long-acting injectable prodrug designed to deliver sustained levels of the endogenous steroid DHEA. As a precursor to both androgens and estrogens, DHEA has garnered significant interest for its potential therapeutic applications in a range of conditions associated with hormonal decline. This technical guide provides a comprehensive overview of this compound, including its synthesis, pharmacokinetics, and the downstream signaling pathways of its active metabolite, DHEA. Detailed experimental protocols for synthesis and bioanalysis are provided to support further research and development in this area.

Introduction

Dehydroepiandrosterone (DHEA), an endogenous steroid hormone produced primarily by the adrenal glands, serves as a crucial precursor in the biosynthesis of androgens and estrogens.[1] The circulating levels of DHEA peak in early adulthood and subsequently decline with age. This age-related decline has been linked to a variety of physiological changes, prompting investigation into DHEA supplementation as a potential therapeutic strategy. However, the clinical utility of oral DHEA is limited by its short biological half-life of 15-38 minutes.[2]

This compound, a synthetic ester prodrug of DHEA, offers a solution to this limitation by providing a long-acting depot for sustained release of the parent hormone following intramuscular administration.[3] This guide details the technical aspects of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Synthesis of this compound

This compound is synthesized via the esterification of prasterone (DHEA) with heptanoyl chloride. The following protocol is based on established methods for steroid ester synthesis.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Benzene (or a suitable alternative solvent)

-

Heptanoyl Chloride

-

Solvent for extraction (e.g., ethyl acetate)

-

Saturated sodium chloride solution

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: Dissolve a desired amount of unprocessed DHEA in a suitable solvent, such as benzene, in a three-necked flask equipped with a condenser.[4]

-

Addition of Base: Add a suitable quantity of pyridine to the solution and stir.[4]

-

Esterification: Slowly add heptanoyl chloride to the solution dropwise. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

-

Reaction Quench and Extraction: Once the reaction is complete, as indicated by TLC, allow the mixture to cool to room temperature. Quench the reaction by adding water. Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.[5]

-

Washing and Drying: Combine the organic phases and wash sequentially with a 5% HCl solution, a saturated sodium chloride solution, and water. Dry the organic phase over anhydrous magnesium sulfate.[5]

-

Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude this compound. The final product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]

Pharmacokinetics

This compound is administered via intramuscular injection, forming a depot from which the drug is slowly released and hydrolyzed by esterases to yield DHEA and heptanoic acid.[3] This results in a sustained elevation of serum DHEA levels.

Human Pharmacokinetic Data

Pharmacokinetic data for this compound is available from studies of Gynodian Depot, a combination product containing 200 mg of this compound and 4 mg of estradiol (B170435) valerate.[3][6][7] Following a single intramuscular injection in women, DHEA levels exhibit the following characteristics:

| Parameter | Value | Reference |

| Time to Peak (Tmax) | 1 - 4 days | [3] |

| Peak Concentration (Cmax) | ~9 ng/mL | [3] |

| Duration of Action | ~18 days | [3] |

| Elimination Half-Life | ~9 days | [3] |

Note: This data is from a combination product and may not be fully representative of this compound as a single agent.

Preclinical Pharmacokinetic Data

Detailed pharmacokinetic studies of intramuscular this compound in animal models such as rats and monkeys are limited in the publicly available literature. However, studies on other long-acting testosterone (B1683101) esters in primates can provide some insight into the expected pharmacokinetic profile. For instance, after intramuscular injection of testosterone enanthate in cynomolgus monkeys, serum testosterone levels peaked within 24 hours and remained elevated for 3-5 days before declining to baseline over 4-5 weeks.[8] The terminal elimination half-life was estimated to be around 4-7 days for testosterone enanthate and dihydrotestosterone (B1667394) enanthate.[8] While not directly comparable, these findings suggest a similar sustained-release profile for this compound.

Mechanism of Action and Downstream Signaling

Upon its release from the enanthate ester, DHEA acts as a prohormone, undergoing conversion to active androgens and estrogens in peripheral tissues through a process known as intracrinology.[9][10] This tissue-specific conversion allows for localized hormonal effects.

Intracrine Conversion of DHEA

The conversion of DHEA to downstream androgens and estrogens involves a series of enzymatic reactions:

-

Conversion to Androgens: DHEA is converted to androstenedione (B190577) by 3β-hydroxysteroid dehydrogenase (HSD3B). Androstenedione is then converted to testosterone by 17β-hydroxysteroid dehydrogenase (HSD17B). Testosterone can be further converted to the more potent androgen, dihydrotestosterone (DHT), by 5α-reductase (SRD5A).[11]

-

Conversion to Estrogens: Androstenedione can be converted to estrone (B1671321) by aromatase (CYP19A1). Testosterone can also be converted to estradiol by aromatase.[11]

These active hormones then bind to their respective nuclear receptors, the androgen receptor (AR) and the estrogen receptor (ER), to regulate gene expression.[9]

Bioanalytical Methods

Accurate quantification of DHEA and its metabolites is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone analysis due to its high sensitivity and specificity.

Experimental Protocol: Quantification of DHEA and Metabolites in Serum by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of DHEA, androstenedione, testosterone, and estradiol in serum.

Materials:

-

Serum samples

-

Internal standards (deuterated analogs of each analyte)

-

Methyl tert-butyl ether (MTBE) for liquid-liquid extraction

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

-

Mobile phases (e.g., water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

Liquid-Liquid Extraction (optional, for increased cleanliness):

-

Add MTBE to the supernatant, vortex, and centrifuge to separate the phases.

-

Freeze the aqueous layer and decant the organic layer containing the steroids.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution on a C18 column.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.

-

Conclusion

This compound represents a promising long-acting delivery system for DHEA, overcoming the pharmacokinetic limitations of oral administration. Its ability to provide sustained levels of this precursor hormone allows for the tissue-specific production of androgens and estrogens, offering a potential therapeutic avenue for conditions associated with age-related hormonal decline. The technical information and experimental protocols provided in this guide are intended to facilitate further research into the synthesis, characterization, and clinical application of this compound. Further dedicated pharmacokinetic and pharmacodynamic studies of this compound as a single agent are warranted to fully elucidate its therapeutic potential.

References

- 1. This compound [medbox.iiab.me]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US20160362442A1 - Method For DHEA Enanthate Processing - Google Patents [patents.google.com]

- 5. EP2999708B1 - Processes for the preparation of dehydroepiandrosterone and its intermediates - Google Patents [patents.google.com]

- 6. karger.com [karger.com]

- 7. Plasma levels of dehydroepiandrosterone and 17 beta-estradiol after intramuscular administration of Gynodian-Depot in 3 women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. DHEA and the intracrine formation of androgens and estrogens in peripheral target tissues: its role during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DHEA and its transformation into androgens and estrogens in peripheral target tissues: intracrinology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics of Intramuscular Prasterone Enanthate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasterone enanthate, also known as dehydroepiandrosterone (B1670201) enanthate (DHEA-E), is a synthetic ester prodrug of prasterone (dehydroepiandrosterone, DHEA). Administered intramuscularly, it provides a sustained release of prasterone, a naturally occurring steroid hormone that serves as a precursor to androgens and estrogens. This technical guide provides a comprehensive overview of the pharmacokinetics of intramuscular this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing relevant pathways and workflows.

Pharmacokinetic Profile

Upon intramuscular injection, this compound forms a depot in the muscle tissue from which it is gradually absorbed into the systemic circulation. In the bloodstream, it is rapidly and completely hydrolyzed by esterases into its active component, prasterone, and heptanoic acid.[1][2] The bioavailability of prasterone following intramuscular administration is considered to be 100%.[3]

Absorption and Plasma Concentrations

Clinical studies have demonstrated a prolonged release profile for prasterone following intramuscular injection of its enanthate ester. In a key study involving postmenopausal women who received a single intramuscular injection of Gynodian Depot (a combination product containing 200 mg of this compound and 4 mg of estradiol (B170435) valerate), plasma prasterone levels peaked within a few days and remained elevated for an extended period.[1][2]

Another study in boys with constitutional short stature receiving monthly intramuscular injections of dehydroepiandrosterone (DHEA) enanthate at a dose of 70 mg/m² showed a significant increase in plasma DHEA levels. Eight days after the injection, plasma DHEA levels had increased tenfold.[4] By day 15, the levels were 2.6-fold higher than baseline, and by day 22, they were 1.8-fold higher.[4]

Distribution

Prasterone and its primary metabolite, prasterone sulfate (B86663) (DHEA-S), circulate in the blood predominantly bound to albumin.[5]

Metabolism and Excretion

Prasterone is metabolized to various downstream androgens and estrogens in peripheral tissues.[6] The metabolic clearance rate of prasterone is rapid.[5] The primary route of elimination for prasterone and its metabolites is through the urine, with a smaller fraction excreted in the feces.[3] Following a single intramuscular injection of this compound, the depot action, or the period of elevated prasterone levels, lasts for approximately 18 days.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for intramuscular this compound from key clinical studies.

Table 1: Pharmacokinetic Parameters of Prasterone after a Single Intramuscular Injection of Gynodian Depot (200 mg this compound) in Postmenopausal Women

| Parameter | Value | Reference |

| Time to Peak (Tmax) | A few days | [1][2] |

| Duration of Action | ~18 days | [1][2] |

Table 2: Fold-Increase in Plasma DHEA and DHEA-S Levels after a Single Intramuscular Injection of DHEA Enanthate (70 mg/m²) in Boys

| Time Point | Fold-Increase in DHEA | Fold-Increase in DHEA-S | Reference |

| Day 8 | 10-fold | 14-fold | [4] |

| Day 15 | 2.6-fold | 6-fold | [4] |

| Day 22 | 1.8-fold | 4-fold | [4] |

Experimental Protocols

Study of Gynodian Depot in Postmenopausal Women (Düsterberg and Wendt, 1983)

-

Objective: To determine the plasma levels of prasterone and 17β-estradiol after a single intramuscular injection of Gynodian Depot.[1][2]

-

Intervention: A single intramuscular injection of Gynodian Depot, containing 200 mg of this compound and 4 mg of estradiol valerate, in an oily solution.[1][2]

-

Analytical Method: Plasma concentrations of prasterone were determined using a radioimmunological method.[1][2]

Study of DHEA Enanthate in Boys with Constitutional Short Stature (Lee et al., 1986)

-

Objective: To assess the effect of DHEA enanthate on growth and hormone levels.[4]

-

Subjects: Five boys with constitutional short stature (aged 11-13.3 years) and one boy with panhypopituitarism (aged 13.3 years).[4]

-

Intervention: Monthly intramuscular injections of dehydroepiandrosterone (DHEA) enanthate at a dose of 70 mg/m² for one year.[4]

-

Blood Sampling: Plasma samples were collected before the injection and at 8, 15, and 22 days after an injection.[4]

-

Analytical Method: Plasma DHEA and DHEA-S concentrations were measured.[4]

Visualizations

Signaling Pathway: Metabolism of Prasterone

Caption: Metabolic pathway of prasterone.

Experimental Workflow: Pharmacokinetic Analysis

Caption: Workflow for a pharmacokinetic study.

Conclusion

Intramuscular administration of this compound provides a long-acting depot for the sustained release of prasterone. The pharmacokinetic profile is characterized by a peak in plasma prasterone levels within a few days of injection and an extended duration of action of approximately 18 days. The primary analytical method cited in early key studies is radioimmunoassay. Further research utilizing modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would provide more detailed insights into the pharmacokinetics, metabolism, and excretion of this compound. This guide serves as a foundational resource for professionals in the field of drug development and research, summarizing the core knowledge on the pharmacokinetics of intramuscular this compound.

References

- 1. Plasma levels of dehydroepiandrosterone and 17 beta-estradiol after intramuscular administration of Gynodian-Depot in 3 women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Failure of dehydroepiandrosterone enanthate to promote growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dehydroepiandrosterone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prasterone - Wikipedia [en.wikipedia.org]

Prasterone Enanthate: A Synthetic Neurosteroid for Modulating Neuronal Excitability and Promoting Neuroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Prasterone enanthate, a synthetic ester prodrug of prasterone (dehydroepiandrosterone, DHEA), is recognized for its role in hormone therapy. Beyond its endocrine effects, prasterone serves as a crucial neurosteroid, modulating a variety of signaling pathways within the central nervous system. This technical guide provides a comprehensive overview of the neurosteroid properties of prasterone, the active metabolite of this compound. It details its mechanism of action, presents quantitative data on its interactions with key neuronal receptors, outlines experimental protocols for its study, and visualizes its complex signaling cascades. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound as a modulator of neuronal function and a potential neuroprotective agent.

Introduction

This compound is a long-acting injectable prodrug that, once administered, is hydrolyzed to release prasterone (DHEA).[1] DHEA is an endogenous steroid hormone that can be further metabolized into androgens and estrogens.[2] Importantly, DHEA itself is a potent neurosteroid, synthesized de novo in the brain, where it plays a critical role in neuronal excitability, synaptic plasticity, and cell survival.[3] The neuroactive properties of prasterone are multifaceted, involving direct and indirect modulation of several key neurotransmitter receptor systems and intracellular signaling pathways.[3][4] This guide focuses on the neurosteroid actions of prasterone, the active metabolite of this compound.

Pharmacokinetics of this compound

Following intramuscular injection, this compound is slowly released from the injection depot and is hydrolyzed to prasterone.[5] This delivery method ensures sustained plasma concentrations of prasterone over an extended period.

| Parameter | Value | Reference |

| Bioavailability (IM) | 100% | [5] |

| Time to Peak (DHEA) | 1-4 days | [5] |

| Elimination Half-life (IM) | ~9 days | [5] |

| Duration of Action | ~18 days | [5] |

Mechanism of Action as a Neurosteroid

Prasterone (DHEA) exerts its neurosteroid effects through multiple mechanisms, including direct modulation of neurotransmitter receptors and activation of intracellular signaling cascades that influence gene expression and protein function.

Modulation of Neurotransmitter Receptors

Prasterone and its sulfated metabolite, DHEAS, are known to interact with several key neurotransmitter receptors, thereby modulating neuronal excitability.

-

GABA-A Receptors: DHEA and particularly DHEAS act as negative allosteric modulators of GABA-A receptors.[6][7][8] This action reduces the inhibitory effect of GABA, leading to an increase in neuronal excitability.[7]

-

NMDA Receptors: Prasterone acts as a positive allosteric modulator of NMDA receptors, enhancing glutamatergic neurotransmission.[3][4] This effect is, at least in part, mediated by its interaction with Sigma-1 receptors.[3]

-

Sigma-1 Receptors: DHEA is an agonist of the Sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[9] Activation of Sigma-1 receptors by DHEA has been linked to its neuroprotective and anti-amnesic effects.[9]

Activation of Intracellular Signaling Pathways

Prasterone has been shown to activate several pro-survival and plasticity-related signaling pathways:

-

BDNF/TrkA Signaling: DHEA binds to the TrkA receptor, the high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF), initiating downstream signaling cascades.[1] This interaction leads to the activation of the PI3K/Akt and MEK/ERK pathways, which are critical for promoting cell survival and neuronal differentiation.[1]

-

CREB Phosphorylation: The activation of the Akt and ERK pathways by DHEA converges on the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in synaptic plasticity, learning, and memory.[10]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of prasterone (DHEA) and its metabolites with key neuronal targets.

Table 1: Receptor Binding Affinities and Modulatory Effects

| Target | Ligand | Parameter | Value | Species | Reference |

| GABA-A Receptor | DHEAS | IC50 (GABA-induced currents) | 13 ± 3 µM | Rat (cultured neurons) | [7] |

| TrkA Receptor | DHEA | Kd | 7.4 ± 1.75 nM | Human (transfected HEK293 cells) | [1] |

| p75NTR | DHEA | Kd | 5.6 ± 0.55 nM | Human (transfected HEK293 cells) | [1] |

Table 2: Effects on Cellular Signaling

| Pathway/Molecule | Effect of DHEA | Cell Type | Reference |

| Akt Phosphorylation | Increased | Rat neural precursors | [11] |

| ERK1/2 Phosphorylation | Increased | PC12 cells | [1] |

| CREB Phosphorylation | Increased | Microglia | [10] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the neurosteroid actions of prasterone (DHEA).

In Vitro Neuroprotection Assay

This protocol is designed to assess the ability of DHEA to protect cultured neurons from excitotoxicity.

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) rat embryos and cultured for at least 10 days in vitro.[12]

-

DHEA Pre-treatment: Cultures are pre-incubated with DHEA (e.g., 100 nM) for 6-8 hours.[12]

-

Excitotoxic Insult: The culture medium is replaced with a medium containing an excitotoxic agent, such as N-methyl-D-aspartate (NMDA; e.g., 1 mM), for 1 hour.[12]

-

Washout and Recovery: The NMDA-containing medium is removed, and the cells are washed and incubated in fresh culture medium for an additional 16 hours.[12]

-

Assessment of Cell Viability: Neuronal survival is quantified by staining with a fluorescent nuclear dye (e.g., Hoechst 33258) and counting the number of viable neurons.[12]

Electrophysiological Recording of GABA-A Receptor Modulation

This protocol outlines the whole-cell patch-clamp technique to measure the effect of DHEAS on GABA-A receptor currents.

-

Cell Preparation: Cultured neurons from the rat ventral mesencephalon are used for recording.[7]

-

Patch-Clamp Configuration: The whole-cell patch-clamp configuration is established to record membrane currents.

-

GABA Application: GABA is applied locally to the neuron to elicit an inward chloride current mediated by GABA-A receptors.

-

DHEAS Application: DHEAS is co-applied with GABA to determine its effect on the GABA-induced current. A concentration-response curve can be generated to determine the IC50.[7]

-

Data Analysis: The peak amplitude of the GABA-induced current in the presence and absence of DHEAS is measured and compared.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to quantify the effect of DHEA on the phosphorylation of signaling proteins like Akt and CREB.

-

Cell Lysis: Cultured cells (e.g., neural precursors or microglia) are treated with DHEA for a specified time and then lysed to extract total protein.[10][11]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., anti-phospho-Akt, anti-total-Akt).

-

Detection and Quantification: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by prasterone (DHEA).

DHEA Modulation of Neurotransmitter Receptors

Caption: DHEA's modulation of major neurotransmitter receptors.

DHEA-Induced Neuroprotective Signaling

References

- 1. Neurosteroid Dehydroepiandrosterone Interacts with Nerve Growth Factor (NGF) Receptors, Preventing Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prasterone - Wikipedia [en.wikipedia.org]

- 3. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dehydroepiandrosterone: A potential signalling molecule for neocortical organization during development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of DHEA and DHEAS in Neonatal Hypoxic–Ischemic Brain Injury | MDPI [mdpi.com]

- 6. The neurosteroid dehydroepiandrosterone sulfate is an allosteric antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor binding and electrophysiological effects of dehydroepiandrosterone sulfate, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. Stimulation of the Sigma-1 Receptor by DHEA Enhances Synaptic Efficacy and Neurogenesis in the Hippocampal Dentate Gyrus of Olfactory Bulbectomized Mice | PLOS One [journals.plos.org]

- 10. DHEA inhibits acute microglia-mediated inflammation through activation of the TrkA-Akt1/2-CREB-Jmjd3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

An In-depth Technical Guide on the Estrogenic and Androgenic Effects of Prasterone Enanthate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prasterone enanthate, a synthetic ester of prasterone (dehydroepiandrosterone, DHEA), is a long-acting prohormone with the potential for both estrogenic and androgenic effects. Following administration, it is hydrolyzed to release prasterone, which is then converted peripherally into active androgens and estrogens. This technical guide provides a comprehensive overview of the mechanisms, pharmacokinetics, and hormonal effects of this compound. It includes a summary of quantitative data from clinical studies, details of relevant experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.

Introduction

Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that serves as a precursor to both androgens and estrogens.[1][2] this compound is a long-acting injectable prodrug of prasterone.[3][4] Its esterified form allows for a slower release and extended duration of action compared to oral or intravaginal prasterone. Clinically, this compound has been used in combination with estradiol (B170435) valerate (B167501) in formulations like Gynodian Depot for the management of menopausal symptoms.[1][3] Understanding the specific estrogenic and androgenic effects of this compound is crucial for its therapeutic application and for the development of new hormonal therapies.

Mechanism of Action and Metabolic Pathways

This compound itself is biologically inactive. Its hormonal effects are mediated through its conversion to prasterone and subsequent metabolism into active steroid hormones.

Hydrolysis to Prasterone

Following intramuscular injection, this compound is slowly absorbed and hydrolyzed by esterases into prasterone and enanthic acid.[3] This hydrolysis is the rate-limiting step that contributes to its long duration of action.

Conversion to Androgens and Estrogens

Prasterone is a central precursor in the steroidogenic pathway. It can be converted into androgens and estrogens through a series of enzymatic reactions in peripheral tissues, a concept known as intracrinology.[5]

-

Androgenic Pathway: Prasterone is converted to androstenedione (B190577) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). Androstenedione can then be converted to testosterone (B1683101) by 17β-hydroxysteroid dehydrogenase (17β-HSD). Testosterone can be further metabolized to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by 5α-reductase.[1]

-

Estrogenic Pathway: Androstenedione and testosterone can be converted to estrone (B1671321) and estradiol, respectively, by the enzyme aromatase.[1]

The tissue-specific expression of these enzymes dictates the local hormonal effects of prasterone.

Figure 1: Metabolic pathway of this compound.

Quantitative Data on Hormonal Effects

The majority of available quantitative data on the in vivo hormonal effects of this compound comes from studies of Gynodian Depot, a combination product containing 200 mg of this compound and 4 mg of estradiol valerate.

Table 1: Pharmacokinetic and Hormonal Changes Following a Single Intramuscular Injection of Gynodian Depot in Women

| Parameter | Peak Concentration | Time to Peak | Duration of Action | Reference |

| Prasterone (DHEA) | ~9 ng/mL | 1-4 days | ~18 days | [3] |

| 17β-Estradiol | Not specified | A few days | ~14 days | [6] |

Note: The estradiol levels are influenced by the co-administered estradiol valerate.

Table 2: Receptor Binding Affinities of Prasterone and its Metabolites

| Compound | Receptor | Binding Affinity (Ki or Kd) | Reference |

| Prasterone (DHEA) | Androgen Receptor (AR) | ~1.1 - 1.2 µM | [4][7] |

| Estrogen Receptor α (ERα) | ~1.1 - 1.2 µM | [4][7] | |

| Estrogen Receptor β (ERβ) | ~0.5 µM | [4][7] | |

| Androstenediol | Estrogen Receptor α (ERα) | 3.6 nM | [8] |

| Estrogen Receptor β (ERβ) | 0.9 nM | [8] | |

| Testosterone | Androgen Receptor (AR) | 0.5 nM | [8] |

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are limited in publicly available literature. However, standard methodologies for assessing estrogenic and androgenic effects are well-established.

Quantification of Steroid Hormones in Biological Samples

Objective: To measure the concentrations of prasterone and its metabolites (e.g., testosterone, estradiol, DHT) in serum or plasma following administration of this compound.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

A small volume of serum or plasma (e.g., 100-500 µL) is used.[9]

-

Internal standards (isotopically labeled versions of the target steroids) are added to the sample for accurate quantification.[10]

-

For conjugated steroids (sulfates and glucuronides), an enzymatic hydrolysis step using β-glucuronidase/sulfatase is performed.[11]

-

Steroids are extracted from the matrix using solid-phase extraction (SPE) or liquid-liquid extraction.[11]

-

The extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[9]

-

-

LC-MS/MS Analysis:

-

The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

-

The different steroids are separated based on their physicochemical properties by a chromatography column (e.g., C18 column).[9]

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each steroid and its internal standard based on their unique mass-to-charge ratios.[10]

-

References

- 1. Prasterone - Wikipedia [en.wikipedia.org]

- 2. karger.com [karger.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Plasma levels of dehydroepiandrosterone and 17 beta-estradiol after intramuscular administration of Gynodian-Depot in 3 women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dehydroepiandrosterone-induces miR-21 transcription in HepG2 cells through estrogen receptor β and androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High throughput LC-MS/MS method for steroid hormone analysis in rat liver and plasma - unraveling methodological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Conversion of Prasterone Enanthate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular mechanisms governing the uptake and subsequent conversion of prasterone enanthate, a synthetic ester prodrug of prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA). The document details the current understanding of its transit across the cell membrane, the enzymatic processes responsible for its activation, and the subsequent metabolic pathways. Furthermore, it outlines detailed experimental protocols for the in-vitro characterization of these processes and presents available quantitative data to serve as a reference for future research.

Cellular Uptake of this compound

The initial step in the bioactivity of this compound is its entry into target cells. As a lipophilic steroid ester, the primary mechanism for its passage across the plasma membrane is believed to be passive diffusion. This process is driven by the concentration gradient of the molecule across the cell membrane and does not require cellular energy. The enanthate ester moiety increases the lipophilicity of the prasterone molecule, facilitating its movement through the lipid bilayer.

Intracellular Conversion and Subsequent Metabolism

Upon entering the cell, this compound, an inactive prodrug, must be hydrolyzed to release the active prasterone (DHEA). This bioactivation is primarily carried out by a class of enzymes known as carboxylesterases, which are predominantly located in the lumen of the endoplasmic reticulum. These enzymes catalyze the cleavage of the ester bond, yielding prasterone and enanthic acid.

Once formed, prasterone serves as a precursor for the biosynthesis of various active steroid hormones. The metabolic fate of prasterone is tissue-specific and depends on the expression of downstream steroidogenic enzymes. Key transformations include the conversion to androgens, such as androstenedione (B190577) and testosterone, and subsequently to estrogens, like estrone (B1671321) and estradiol. This intracrine metabolic cascade is orchestrated by enzymes including 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and aromatase.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound (from clinical data)

| Parameter | Value | Reference |

|---|---|---|

| Peak DHEA Levels (intramuscular) | ~9 ng/mL within 1-4 days | [1] |

| Elimination Half-life | ~9 days | [1] |

| Plasma Half-life (intravenous) | ~44 minutes |[1] |

Table 2: Representative Kinetic Data for Steroid Ester Hydrolysis by Carboxylesterases

| Substrate | Enzyme Source | Km (mM) | Reference |

|---|---|---|---|

| Hydrocortisone (B1673445) hemisuccinate (pH 5.5) | Rat liver microsomes | 2.45 | [2] |

| Hydrocortisone hemisuccinate (pH 8.0) | Rat liver microsomes | 2.02 | [2] |

| Hydrocortisone acetate (B1210297) (pH 8.0) | Rat liver microsomes | 1.6 | [2] |

Note: This data is for other steroid esters and serves as an example of the potential kinetic parameters.

Experimental Protocols

To quantitatively assess the cellular uptake and conversion of this compound, a detailed in-vitro experimental workflow is proposed. This protocol utilizes a steroidogenic human cell line and advanced analytical techniques.

Objective

To determine the rate of cellular uptake of this compound and its conversion to prasterone in NCI-H295R human adrenocortical carcinoma cells.

Materials

-

Cell Line: NCI-H295R (ATCC CRL-2128)

-

Culture Medium: DMEM/F12 supplemented with Nu-serum and ITS premix

-

Test Compound: this compound

-

Analytical Standards: this compound, Prasterone (DHEA)

-

Reagents: Phosphate-buffered saline (PBS), Trypsin-EDTA, cell lysis buffer, protein precipitation solution (e.g., acetonitrile (B52724) with internal standard), solid-phase extraction (SPE) cartridges, LC-MS grade solvents.

-

Instrumentation: Cell culture incubator, biosafety cabinet, centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Experimental Workflow

Detailed Methodologies

-

NCI-H295R Cell Culture and Plating:

-

Culture NCI-H295R cells according to ATCC guidelines in DMEM/F12 medium supplemented with Nu-serum and ITS premix at 37°C in a 5% CO2 atmosphere.[1]

-

Seed cells in 24-well plates at a density of approximately 200,000 to 300,000 cells per mL to achieve 50-60% confluency within 24 hours.[3]

-

Prior to treatment, replace the growth medium with a serum-free medium to avoid interference from serum components.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with a final concentration of this compound (e.g., 1-10 µM).

-

Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) to determine the kinetics of uptake and conversion.

-

-

Sample Collection:

-

At each time point, collect the cell culture medium.

-

Wash the cells twice with ice-cold PBS to remove any remaining extracellular compound.

-

Lyse the cells directly in the well using a suitable lysis buffer.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

To both the collected media and cell lysates, add an equal volume of acetonitrile containing a known concentration of an internal standard (e.g., deuterated DHEA) to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

-

-

LC-MS/MS Quantification:

-

Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and prasterone.

-

Use a suitable C18 column for chromatographic separation.

-

Optimize the mass spectrometer parameters (e.g., precursor and product ion transitions, collision energy) for both analytes and the internal standard.

-

Generate a standard curve for each analyte to enable accurate quantification.

-

-

Data Analysis:

-

Calculate the intracellular concentration of this compound and prasterone at each time point, normalized to the protein content of the cell lysate.

-

Determine the rate of uptake of this compound by plotting its intracellular concentration against time.

-

Determine the rate of conversion by plotting the intracellular concentration of prasterone against time.

-

This comprehensive approach will enable researchers to elucidate the cellular pharmacokinetics of this compound, providing valuable data for drug development and a deeper understanding of its mechanism of action.

References

- 1. Towards a microfluidic H295R steroidogenesis assay—biocompatibility study and steroid detection on a thiol-ene-based chip - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of hepatic carboxylesterases hydrolyzing hydrocortisone esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Prasterone Enanthate and Its Impact on Neuronal Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous neurosteroid that exerts significant influence on neuronal function through a variety of cell signaling pathways. Prasterone enanthate, a long-acting ester prodrug, serves as a delivery vehicle for prasterone, which is released through hydrolysis in vivo.[1] This technical guide provides an in-depth exploration of the core mechanisms by which prasterone modulates neuronal cell signaling, offering valuable insights for researchers and professionals in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling cascades and workflows.

Introduction

Prasterone (DHEA) and its sulfated ester, DHEA-S, are the most abundant steroid hormones in humans and are synthesized in the adrenal glands, gonads, and the brain.[1][2] Their concentrations decline with age, a phenomenon that has been correlated with age-related neurological conditions.[2] this compound ensures sustained release and prolonged activity of prasterone, making it a relevant compound for therapeutic consideration.[1] The neuroprotective, anti-inflammatory, and pro-cognitive effects of prasterone are underpinned by its interaction with multiple neuronal signaling pathways. This guide will focus on four principal pathways: the PI3K/Akt pathway, androgen receptor (AR) signaling, NMDA receptor modulation via sigma-1 (σ1) receptors, and nerve growth factor (NGF) receptor signaling.

Core Signaling Pathways Modulated by Prasterone

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular cascade that regulates cell survival, growth, and proliferation. Prasterone has been shown to activate this pathway, contributing to its neuroprotective effects.

Mechanism of Action: Prasterone can induce the phosphorylation of Akt, a key downstream effector of PI3K.[2] This activation is associated with a decrease in apoptosis in neuronal precursor cells.[2] The effects of prasterone on Akt activation are not blocked by traditional steroid hormone antagonists, suggesting a non-classical steroid signaling mechanism.[2]

Quantitative Data Summary:

| Parameter | Cell Type | Prasterone (DHEA) Concentration | Effect on Akt Phosphorylation (pAkt) | Reference |

| pAkt/Total Akt Ratio | Rat Hippocampus (3 months old) | 50 mg/kg (acute) | Time-dependent modulation | [2] |

| pAkt/Total Akt Ratio | Rat Hypothalamus (3 months old) | 10 mg/kg (chronic) | Tissue-dependent modulation | [2] |

Signaling Pathway Diagram:

Androgen Receptor (AR) Signaling

Prasterone can act as a weak androgen and directly bind to the androgen receptor, as well as be converted to more potent androgens like testosterone.[3][4] This interaction can modulate gene expression and neuronal function.

Mechanism of Action: DHEA has been shown to upregulate the protein levels of the androgen receptor in the brain and in hypothalamic cells.[3][4] Furthermore, it can promote AR-mediated gene expression in a dose-dependent manner, an effect that is not blocked by inhibitors of 3β-hydroxysteroid dehydrogenase, suggesting an intrinsic androgenic activity.[3][4]

Quantitative Data Summary:

| Parameter | Cell Type | Prasterone (DHEA) Concentration | Effect on AR-mediated Reporter Gene Expression | Reference |

| Reporter Gene Activity | CV-1 cells | Dose-dependent | Promoted AR-mediated reporter gene expression | [4] |

| AR mRNA levels | LNCaP cells | 100 nM - 10,000 nM | Dose-dependent decrease | [5] |

Signaling Pathway Diagram:

NMDA Receptor Modulation via Sigma-1 (σ1) Receptors

Prasterone can indirectly modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory, through its interaction with the sigma-1 (σ1) receptor.

Mechanism of Action: DHEA acts as a σ1 receptor agonist.[6][7] The stimulation of σ1 receptors can lead to their translocation from the endoplasmic reticulum to the plasma membrane, where they can modulate the activity of ion channels, including the NMDA receptor.[8] This modulation can potentiate NMDA receptor function.[6]

Quantitative Data Summary:

| Parameter | Receptor | Prasterone (DHEA) Effect | Reference |

| NMDA receptor function | - | Positive allosteric modulation (via σ1 receptor) | [6] |

| Neuronal Proliferation | Human neural stem cells | Increased, effect blocked by σ1 receptor antagonists | [9] |

Signaling Pathway Diagram:

Nerve Growth Factor (NGF) Receptor Signaling

Prasterone directly interacts with the high-affinity (TrkA) and low-affinity (p75NTR) receptors for NGF, mimicking the effects of this neurotrophin and promoting neuronal survival.

Mechanism of Action: DHEA binds with high affinity to both TrkA and p75NTR receptors.[10] Binding to TrkA induces its phosphorylation and the activation of downstream pro-survival signaling cascades, including the PI3K/Akt and ERK1/2 pathways.[10][11] Interaction with p75NTR can also modulate neuronal apoptosis.[10][11]

Quantitative Data Summary:

| Parameter | Receptor | Binding Affinity (Kd) | Reference |

| Prasterone (DHEA) | TrkA | 7.4 ± 1.75 nM | [10] |

| Prasterone (DHEA) | p75NTR | 5.6 ± 0.55 nM | [10] |

Signaling Pathway Diagram:

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of prasterone on neuronal cell signaling.

Western Blot Analysis for Akt Phosphorylation

Objective: To quantify the levels of phosphorylated Akt (p-Akt) relative to total Akt in neuronal cells following treatment with prasterone.

Methodology:

-

Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) and grow to 70-80% confluency. Treat cells with varying concentrations of prasterone or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysates, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (e.g., Ser473).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize the p-Akt signal.[12][13][14]

Experimental Workflow Diagram:

Androgen Receptor (AR) Reporter Gene Assay

Objective: To measure the transcriptional activity of the androgen receptor in response to prasterone.

Methodology:

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., CV-1 or PC-3) that is deficient in endogenous AR.

-

Co-transfect the cells with an AR expression vector and a reporter plasmid containing an androgen response element (ARE) upstream of a reporter gene (e.g., luciferase).

-

-

Compound Treatment: After transfection, treat the cells with various concentrations of prasterone, a positive control (e.g., DHT), and a vehicle control.

-

Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.[15][16][17]

Sigma-1 (σ1) Receptor Binding Assay

Objective: To determine the binding affinity of prasterone to the sigma-1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a source rich in σ1 receptors (e.g., guinea pig liver or cells overexpressing the receptor).

-

Radioligand Binding:

-

Incubate the membranes with a constant concentration of a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine).

-

Add increasing concentrations of unlabeled prasterone to compete for binding.

-

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Analyze the data using non-linear regression to determine the inhibition constant (Ki) of prasterone for the σ1 receptor.[18][19]

TrkA Phosphorylation Assay

Objective: To assess the ability of prasterone to induce the phosphorylation of the TrkA receptor.

Methodology:

-

Cell Culture and Treatment: Use cells expressing TrkA receptors (e.g., PC12 cells or HEK293 cells transfected with TrkA). Treat the cells with prasterone, a positive control (e.g., NGF), or a vehicle control for a short duration (e.g., 5-15 minutes).

-

Immunoprecipitation: Lyse the cells and immunoprecipitate TrkA using a specific anti-TrkA antibody.

-

Western Blotting:

Conclusion

This compound, through its active metabolite prasterone, exerts a multifaceted influence on neuronal cell signaling. Its ability to modulate the PI3K/Akt, androgen receptor, NMDA receptor (via sigma-1 receptors), and NGF receptor pathways provides a molecular basis for its observed neuroprotective and procognitive effects. This guide has provided a comprehensive overview of these key signaling cascades, supported by quantitative data and detailed experimental protocols. The continued elucidation of these pathways will be instrumental in the development of prasterone-based therapeutics for a range of neurological and psychiatric disorders. The provided diagrams and methodologies serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dehydroepiandrosterone effects on Akt signaling modulation in central nervous system of young and aged healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydroepiandrosterone upregulates neural androgen receptor level and transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DHEA and DHEA sulfate differentially regulate neural androgen receptor and its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stimulation of the Sigma-1 Receptor by DHEA Enhances Synaptic Efficacy and Neurogenesis in the Hippocampal Dentate Gyrus of Olfactory Bulbectomized Mice | PLOS One [journals.plos.org]

- 9. Mitotic and neurogenic effects of dehydroepiandrosterone (DHEA) on human neural stem cell cultures derived from the fetal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurosteroid Dehydroepiandrosterone Interacts with Nerve Growth Factor (NGF) Receptors, Preventing Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 16. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 18. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TrkA Expression in the CNS: Evidence for the Existence of Several Novel NGF-Responsive CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of an NGF–P-TrkA Retrograde-Signaling Complex and Age-Dependent Regulation of TrkA Phosphorylation in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jneurosci.org [jneurosci.org]

The Neuropsychopharmacological Promise of Prasterone Enanthate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous neurosteroid that has garnered significant interest for its potential psychotropic properties. As a precursor to both androgens and estrogens, its influence extends to a wide array of neurological functions. Prasterone enanthate, a long-acting ester of prasterone, offers a novel therapeutic avenue by providing sustained plasma levels of the parent compound. This technical guide synthesizes the current research on the psychotropic benefits of prasterone, with a forward-looking perspective on the implications of its enanthate formulation for clinical research and drug development in psychiatry.

Pharmacokinetics of this compound

This compound is a prodrug that, following intramuscular injection, is hydrolyzed to prasterone and heptanoic acid. This formulation allows for a slow release of prasterone from the injection site, leading to a prolonged duration of action.

| Pharmacokinetic Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 1 to 4 days |

| Elimination Half-Life | Approximately 9 days |

| Duration of Action | Elevated prasterone levels for about 18 days |

Table 1: Pharmacokinetic Profile of this compound.

The sustained-release profile of this compound offers a significant advantage in maintaining stable therapeutic concentrations, potentially enhancing efficacy and patient compliance compared to the more frequent dosing required with oral prasterone formulations.

Psychotropic Effects of Prasterone (DHEA): Evidence from Clinical Trials

While clinical trials specifically investigating the psychotropic effects of this compound are scarce, a body of evidence from studies using prasterone (DHEA) provides a strong rationale for its exploration in mood and anxiety disorders.

Depressive Disorders

Multiple randomized controlled trials have examined the efficacy of DHEA in treating depression, with promising results.

| Study | N | Diagnosis | Dosage | Duration | Primary Outcome Measure | Key Findings |

| Wolkowitz et al. (1999) [1][2] | 22 | Major Depression | Up to 90 mg/day | 6 weeks | Hamilton Depression Rating Scale (HAM-D) | 5 of 11 DHEA-treated patients showed a ≥50% decrease in HAM-D scores vs. 0 of 11 in the placebo group.[1][2] |

| Schmidt et al. (2005) [3] | 46 | Midlife-onset Major or Minor Depression | 90 mg/day for 3 weeks, then 450 mg/day for 3 weeks | 6 weeks | 17-item Hamilton Depression Rating Scale (HAM-D) | Significant improvement in HAM-D scores with DHEA compared to baseline and placebo. 23 subjects had a ≥50% reduction in HAM-D scores with DHEA vs. 13 with placebo.[3] |

| Rabkin et al. (2006) [4] | 145 | Nonmajor Depression in HIV+ patients | 100-400 mg/day (flexible) | 8 weeks | Clinical Global Impression (CGI) & HAM-D | Response rate of 56% in the DHEA group vs. 31% in the placebo group (Intent-to-treat).[4] |

Table 2: Summary of Key Clinical Trials of Prasterone (DHEA) for Depression.

A meta-analysis of randomized controlled trials concluded that DHEA was associated with a beneficial effect on depressive symptoms compared to placebo.[5]

Anxiety Disorders

Research into the anxiolytic effects of prasterone is less extensive but suggests a potential therapeutic role. The mechanisms are thought to involve the modulation of GABAergic and glutamatergic systems. Further clinical trials are warranted to establish the efficacy of prasterone and its enanthate formulation in specific anxiety disorders.

Experimental Protocols: A Closer Look

To facilitate future research, this section details the methodologies of key clinical trials investigating the psychotropic effects of DHEA.

Protocol: Wolkowitz et al. (1999) - DHEA for Major Depression[1][2]

-

Study Design: Double-blind, placebo-controlled, randomized clinical trial.[1][2]

-

Participants: 22 patients diagnosed with major depression.[1][2]

-

Intervention:

-

Outcome Measures:

-

Experimental Workflow:

Protocol: Schmidt et al. (2005) - DHEA Monotherapy for Midlife-Onset Depression[3]

-

Study Design: Double-blind, randomized, placebo-controlled, crossover trial.[3]

-

Participants: 46 men and women (aged 45-65) with midlife-onset major or minor depression.[3]

-

Intervention:

-

Outcome Measures:

-

Experimental Workflow:

Neurobiological Mechanisms of Action

The psychotropic effects of prasterone are underpinned by its complex interactions with various neural signaling pathways.

Metabolic Conversion Pathway

Prasterone serves as a prohormone, being converted into androgens and estrogens in target tissues. This conversion is a key aspect of its mechanism of action.

Direct Neurotransmitter Receptor Modulation

Prasterone and its sulfated form, DHEAS, directly modulate the activity of key neurotransmitter receptors, influencing neuronal excitability.

Future Directions and Conclusion

The existing body of research on prasterone (DHEA) provides a compelling rationale for investigating the therapeutic potential of this compound in psychiatric disorders. The long-acting formulation of this compound may offer a more stable and effective treatment paradigm for mood and anxiety disorders.

Future research should focus on:

-

Dose-finding studies of this compound to establish optimal therapeutic ranges for psychotropic effects.

-

Large-scale, randomized controlled trials specifically designed to evaluate the efficacy and safety of this compound in major depressive disorder and generalized anxiety disorder.

-

Neuroimaging studies to elucidate the neural circuits modulated by long-term this compound administration.

-

Exploration of biomarkers to identify patient populations most likely to respond to this compound therapy.

References

- 1. Double-blind treatment of major depression with dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dehydroepiandrosterone monotherapy in midlife-onset major and minor depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Prasterone Enanthate: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for conducting in-vivo experimental studies on Prasterone Enanthate. The protocols and data presented are synthesized from available clinical and preclinical information to guide the design and execution of animal studies.

Introduction

This compound, also known as dehydroepiandrosterone (B1670201) enanthate (DHEA-E), is a synthetic ester and a long-acting prodrug of prasterone (dehydroepiandrosterone; DHEA).[1] Prasterone is a naturally occurring prohormone that is converted into androgens and estrogens in the body.[2][3] Consequently, it acts as an agonist of the androgen and estrogen receptors through its metabolites.[1] In clinical settings, it is used in combination with estradiol (B170435) valerate (B167501) for menopausal hormone therapy.[1][2] The following protocols are designed to facilitate preclinical investigation of this compound in animal models.

Signaling Pathway

The mechanism of action of this compound involves its hydrolysis to prasterone (DHEA), which is then metabolized in peripheral tissues into active androgens and estrogens. These hormones then bind to their respective receptors to elicit physiological responses.

Caption: Metabolic conversion and action of this compound.

Pharmacokinetic Data Summary

The following table summarizes the pharmacokinetic parameters of this compound following intramuscular administration in humans. This data can be used to inform dose selection and sampling time points in preclinical studies.

| Parameter | Value | Species | Administration | Reference |

| Time to Peak DHEA Levels | 1 to 4 days | Human | 200 mg Intramuscular | [1] |

| Peak DHEA Concentration | ~9 ng/mL | Human | 200 mg Intramuscular | [1] |

| Elimination Half-life | ~9 days | Human | Intramuscular | [1] |

| Duration of Action | ~18 days | Human | Intramuscular | [1] |

| Bioavailability | 100% | Human | Intramuscular | [1] |

Experimental Protocols

The following are representative protocols for in-vivo studies of this compound. Researchers should adapt these protocols to their specific research questions and institutional guidelines.

Animal Model

-

Species: Rat (e.g., Sprague-Dawley or Wistar) or Mouse (e.g., C57BL/6). The choice of species and strain may depend on the specific endpoints being investigated.

-

Sex: Ovariectomized females are a common model for studying hormonal effects relevant to menopause.[4] For androgenic effects, castrated male models can be used.[5]

-

Age: Adult animals (e.g., 8-12 weeks old) are typically used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Preparation of this compound Formulation

-

Vehicle: A sterile oil-based vehicle, such as sesame oil or castor oil, is suitable for intramuscular injection of steroid esters.

-

Preparation:

-

Warm the vehicle to facilitate the dissolution of this compound.

-

Dissolve the appropriate amount of this compound in the warmed vehicle to achieve the desired final concentration.

-

Vortex or sonicate until the compound is completely dissolved.

-

Allow the solution to cool to room temperature before administration.

-

Prepare fresh on the day of injection.

-

Experimental Workflow: Pharmacokinetic Study

This workflow outlines a typical pharmacokinetic study to determine the profile of this compound and its metabolites in an animal model.

Caption: Workflow for a pharmacokinetic study of this compound.

Protocol:

-

Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.

-

Baseline Sampling: Collect a baseline blood sample from each animal via an appropriate method (e.g., tail vein, saphenous vein).

-

Dosing: Administer a single intramuscular injection of this compound. A starting dose can be extrapolated from human studies, with appropriate allometric scaling.

-

Blood Collection: Collect blood samples at multiple time points post-injection (e.g., 24 hours, 4, 7, 14, and 21 days) to capture the absorption, distribution, metabolism, and elimination phases.

-

Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of DHEA, testosterone, and estradiol in the plasma or serum samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Efficacy Study in an Ovariectomized Rat Model

This protocol is designed to assess the estrogenic effects of this compound on uterine tissue in a model of postmenopausal atrophy.

-

Surgical Ovariectomy: Perform bilateral ovariectomy on adult female rats under anesthesia. Allow a recovery period of at least two weeks to ensure the depletion of endogenous ovarian hormones.

-

Group Allocation: Randomly assign the ovariectomized animals to the following groups (n=8-10 per group):

-

Vehicle Control (e.g., sesame oil)

-

This compound (low dose)

-

This compound (high dose)

-

Positive Control (e.g., estradiol valerate)

-

-

Dosing Regimen: Administer the assigned treatment via intramuscular injection. Based on the long half-life, a single injection may be sufficient for studies up to 18 days.[1] For longer studies, injections could be repeated every 2-3 weeks.

-

Endpoint Collection: At the end of the study period (e.g., 21 days), euthanize the animals and collect the following:

-

Uterine Tissue: Carefully dissect the uterus, trim away excess fat and connective tissue, and record the wet weight. A portion of the tissue can be fixed in formalin for histological analysis, and the remainder can be snap-frozen for molecular analysis.

-

Blood: Collect a terminal blood sample for hormone analysis.

-

-

Analysis:

-

Uterine Weight: Compare the uterine weights between the different treatment groups.

-

Histology: Stain uterine cross-sections with Hematoxylin and Eosin (H&E) to assess endometrial thickness and epithelial cell height.

-

Gene Expression: Analyze the expression of estrogen-responsive genes in the uterine tissue using RT-qPCR.

-